(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-4-(4-ethoxyanilino)-2-thiazolone
Description
“(5Z)-5-[[4-(Dimethylamino)phenyl]methylidene]-4-(4-ethoxyanilino)-2-thiazolone” is a thiazolone derivative featuring a Z-configured benzylidene group at position 5 and a 4-ethoxyanilino substituent at position 2. The compound’s structure combines electron-donating groups (dimethylamino and ethoxy) with a thiazolidinone core, which is associated with diverse biological activities, including antimicrobial and anticancer properties . Its synthesis typically involves a Knoevenagel condensation between thiazolidinone precursors and substituted aldehydes, followed by nucleophilic substitution with anilines under mild reaction conditions . The compound’s IUPAC name and CAS registry (536-17-4) confirm its identity as a well-characterized reagent for metal ion detection and a candidate for pharmacological studies .
Properties
Molecular Formula |
C20H21N3O2S |
|---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-4-(4-ethoxyphenyl)imino-1,3-thiazolidin-2-one |
InChI |
InChI=1S/C20H21N3O2S/c1-4-25-17-11-7-15(8-12-17)21-19-18(26-20(24)22-19)13-14-5-9-16(10-6-14)23(2)3/h5-13H,4H2,1-3H3,(H,21,22,24)/b18-13- |
InChI Key |
NZPIMYMXRCTYEO-AQTBWJFISA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N=C2/C(=C/C3=CC=C(C=C3)N(C)C)/SC(=O)N2 |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=C2C(=CC3=CC=C(C=C3)N(C)C)SC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-4-(4-ethoxyanilino)-2-thiazolone typically involves multi-step organic reactions. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with 4-ethoxyaniline in the presence of a base to form the intermediate Schiff base. This intermediate is then cyclized with a thioamide under acidic conditions to yield the final thiazolone product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-4-(4-ethoxyanilino)-2-thiazolone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-4-(4-ethoxyanilino)-2-thiazolone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-4-(4-ethoxyanilino)-2-thiazolone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Electron-donating groups (e.g., dimethylamino, methoxy): Enhance solubility and interactions with biological targets.
- Halogen substituents (e.g., 2-chloroanilino in ): Improve metabolic stability and binding affinity through hydrophobic interactions .
Biological Activity
The compound (5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-4-(4-ethoxyanilino)-2-thiazolone is a thiazolone derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
- Molecular Formula: C₁₉H₁₆N₄O₄S₂
- Molecular Weight: 400.47 g/mol
- CAS Number: 65562-21-2
The structure of the compound features a thiazolone ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that thiazolone derivatives exhibit significant antimicrobial properties. A study evaluating various thiazolone compounds demonstrated that those with dimethylamino substitutions showed enhanced activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
| Compound | Activity Against Bacteria | Mechanism |
|---|---|---|
| (5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-4-(4-ethoxyanilino)-2-thiazolone | Staphylococcus aureus, Escherichia coli | Membrane disruption, metabolic inhibition |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the activation of caspases and modulation of the Bcl-2 family proteins, which are crucial in regulating apoptosis.
Case Study: Apoptosis Induction
In a controlled study, cancer cells treated with (5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-4-(4-ethoxyanilino)-2-thiazolone exhibited:
- Increased caspase-3 activity
- Decreased expression of anti-apoptotic Bcl-2
- Morphological changes indicative of apoptosis (cell shrinkage and nuclear fragmentation)
Anti-inflammatory Activity
The compound has shown potential anti-inflammatory effects in animal models. It was observed to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-induced inflammation models. This suggests that it may be beneficial in treating inflammatory diseases.
The biological activity of (5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-4-(4-ethoxyanilino)-2-thiazolone can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.
- Receptor Modulation: It could interact with cellular receptors that regulate apoptosis and inflammation.
- Oxidative Stress Induction: The compound may increase reactive oxygen species (ROS) levels, leading to oxidative stress and subsequent cell death in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
